molecular formula C19H32N2O B11984682 N-dodecyl-N'-phenylurea

N-dodecyl-N'-phenylurea

Cat. No.: B11984682
M. Wt: 304.5 g/mol
InChI Key: MJNSDXVQSIPSQE-UHFFFAOYSA-N
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Description

Significance of Urea (B33335) Functionality in Molecular Design and Supramolecular Chemistry

The urea moiety is a cornerstone in molecular design, primarily due to its exceptional hydrogen bonding capabilities. nih.govresearchgate.net It possesses two N-H groups that act as hydrogen bond donors and a carbonyl group (C=O) that serves as a hydrogen bond acceptor. nih.govresearchgate.net This dual nature allows urea derivatives to form strong and directional hydrogen bonds, leading to the formation of well-defined supramolecular structures. nih.govtue.nl These interactions are crucial in building complex molecular assemblies, such as tapes, sheets, and helices, which are fundamental to the field of supramolecular chemistry. nih.govtue.nl The planarity of the urea group, influenced by resonance, further enhances its ability to participate in predictable and robust self-assembly processes. nih.gov

The ability of the urea functionality to form multiple, stable hydrogen bonds is also a key feature in drug design and medicinal chemistry. nih.govresearchgate.netnih.gov By mimicking interactions with biological targets like proteins and enzymes, urea-containing compounds can be designed to exhibit specific biological activities. nih.govresearchgate.net The hydrogen bonding capacity of urea can be fine-tuned by introducing various substituents on the nitrogen atoms, thereby modulating properties like solubility and binding affinity. nih.gov

The Role of N-Alkyl and N-Aryl Substituents in Modulating Molecular Behavior

The N-dodecyl group , a long, flexible, and hydrophobic aliphatic chain, significantly influences the molecule's solubility and self-assembly in nonpolar environments. nih.gov The length of the alkyl chain is a key determinant of the hydrophobic interactions, which, in conjunction with hydrogen bonding, can drive the formation of complex supramolecular structures like micelles and gels. tue.nl Longer alkyl chains generally increase the tendency for aggregation in aqueous media and enhance solubility in organic solvents. nih.govmdpi.com

Overview of Research Trajectories for Long-Chain Substituted Phenylureas

Research into long-chain substituted phenylureas, such as N-dodecyl-N'-phenylurea, spans several interconnected areas, primarily driven by their self-assembly properties and potential applications in materials science and medicinal chemistry.

One significant research trajectory focuses on their use as organogelators . The combination of strong hydrogen bonding from the urea group and van der Waals forces from the long alkyl chains allows these molecules to form extensive three-dimensional networks in organic solvents, leading to the formation of gels even at low concentrations. tue.nl Researchers are exploring how modifications to the alkyl chain length and the aromatic ring affect the gelation properties, with the aim of designing "smart" materials that respond to external stimuli like temperature or light.

Another area of investigation is their role in supramolecular polymerization . The directional and reversible nature of the hydrogen bonds in ureas makes them excellent building blocks for creating polymer-like chains and networks through non-covalent interactions. nih.gov The length and nature of the substituents can be varied to control the degree of polymerization and the morphology of the resulting supramolecular polymers. nih.gov

In the context of medicinal chemistry , while specific dosage information is outside the scope of this article, the structural motif of N-aryl-N'-alkyl ureas is of interest. The lipophilic alkyl chain can enhance membrane permeability, while the urea and phenyl groups can engage in specific interactions with biological targets. nih.govmdpi.com Structure-activity relationship (SAR) studies on analogous compounds investigate how varying the alkyl chain length and substitutions on the phenyl ring can influence biological activity. mdpi.comrsc.org

Furthermore, long-chain phenylureas are studied for their potential in anion recognition and transport . The hydrogen bond donor capabilities of the urea group can be harnessed to bind and transport anions across lipid membranes, a process with potential applications in sensing and therapeutics. The hydrophobic alkyl chain facilitates the partitioning of the molecule into the membrane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H32N2O

Molecular Weight

304.5 g/mol

IUPAC Name

1-dodecyl-3-phenylurea

InChI

InChI=1S/C19H32N2O/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3,(H2,20,21,22)

InChI Key

MJNSDXVQSIPSQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Dodecyl N Phenylurea and Analogs

Established Synthetic Pathways for Phenylurea Derivatives

Traditional methods for synthesizing phenylurea derivatives are well-established, providing reliable and scalable routes to a wide array of compounds. These pathways typically involve the formation of the central carbonyl group by reacting amine precursors with a suitable carbonyl source.

The most prevalent and direct method for preparing unsymmetrical ureas is the reaction of an isocyanate with a primary or secondary amine. wikipedia.org This reaction is generally high-yielding and proceeds under mild conditions, making it a preferred route in many synthetic applications. nih.govnih.gov The isocyanate, acting as an electrophile, reacts readily with the nucleophilic amine to form the stable urea (B33335) linkage. researchgate.net A variety of isocyanates can be employed, allowing for diverse substitutions on the final urea product. mdpi.com

An alternative classical approach involves the direct reaction of an amine with urea itself. wikipedia.orgorgsyn.org Heating an amine, such as aniline (B41778), with urea can produce the corresponding phenylurea. chemicalbook.comresearchgate.net This method often requires elevated temperatures and may be accompanied by the formation of symmetrical urea byproducts, such as carbanilide (B493258) in the case of aniline, which can complicate purification. orgsyn.org The reaction is thought to proceed through an equilibrium involving the formation of ammonium (B1175870) cyanate (B1221674) from urea, which then reacts with the amine. orgsyn.org Phosgene (B1210022) and its safer, solid substitutes like triphosgene (B27547) or N,N'-Carbonyldiimidazole (CDI), can also be used to generate an isocyanate intermediate in situ from an amine, which then reacts with a second amine to yield an unsymmetrical urea. nih.govmdpi.com

MethodReactantsKey FeaturesTypical Conditions
Isocyanate AdditionAmine + IsocyanateHigh yield, mild conditions, widely applicable for unsymmetrical ureas. wikipedia.orgnih.govRoom temperature in a suitable solvent (e.g., THF). nih.gov
Urea CondensationAmine + UreaUses inexpensive starting materials. orgsyn.orgBoiling in aqueous solution, often with acid catalysis. orgsyn.orgchemicalbook.com
Phosgene Equivalents2x Amine + Phosgene Substitute (e.g., Triphosgene)Avoids handling toxic phosgene gas; proceeds via an in situ isocyanate. mdpi.comLow temperature in the presence of a base. mdpi.com

To synthesize the specific target compound, N-dodecyl-N'-phenylurea, the general condensation strategies are adapted by selecting the appropriate amine and isocyanate precursors. Two primary pathways are viable:

Reaction of Dodecylamine (B51217) with Phenyl Isocyanate: In this approach, the long alkyl dodecyl chain is introduced via the amine component, and the phenyl group is provided by the isocyanate. This is often the preferred route due to the commercial availability and reactivity profile of the starting materials.

Reaction of Aniline with Dodecyl Isocyanate: Conversely, aniline can be used as the amine nucleophile to react with dodecyl isocyanate.

The synthesis of asymmetric ureas, such as this compound, relies on the controlled reaction of these distinct components. acs.org The choice between these pathways may be influenced by the availability and cost of the respective isocyanates and amines. The fundamental principle remains the nucleophilic addition of an amine to an isocyanate, a robust and versatile method for creating unsymmetrical urea derivatives. wikipedia.orgnih.gov

Advanced Synthetic Strategies for this compound and Related Structures

Recent advancements in synthetic chemistry have provided more sophisticated tools for the construction of urea derivatives, offering improvements in selectivity, efficiency, and substrate scope.

While this compound is itself achiral, the synthesis of chiral analogs is an area of significant interest. Asymmetric urea derivatives can be prepared through several strategies. One method involves using amines with differing nucleophilicity to control the reaction sequence, which is particularly useful in one-pot syntheses. For instance, a weakly nucleophilic aromatic amine can be reacted first with a carbonyl source, followed by the addition of a more nucleophilic aliphatic amine to selectively form the asymmetric product. acs.orgnih.gov Chiral induction can be achieved by employing a chiral amine as one of the starting materials or by using chiral catalysts to control the formation of the urea bond, leading to enantiomerically enriched products.

Transition metal catalysis has emerged as a powerful tool for C-N bond formation, including the synthesis of ureas. Palladium-catalyzed cross-coupling reactions, for example, can be used to couple aryl chlorides or triflates with sources of cyanate, followed by reaction with an amine in a one-pot procedure to generate unsymmetrical ureas. organic-chemistry.orgorganic-chemistry.org This method is tolerant of a wide range of functional groups.

More recently, urea-derived molecules themselves have been developed as effective ligands in palladium-catalyzed reactions. nih.govacs.org N-arylureas can act as sterically undemanding ligands that outperform traditional phosphine (B1218219) ligands in certain transformations, such as in heteroannulation reactions. acs.org These ligand-promoted reactions highlight the expanding utility of the urea motif not just as a synthetic target but also as a functional component in catalytic systems. google.com

Advanced StrategyDescriptionExample Application
Stereoselective SynthesisUtilizes chiral starting materials or catalysts to produce specific stereoisomers.Reaction of a chiral amine with an isocyanate to form an optically active urea derivative.
Controlled NucleophilicityA one-pot method where amines of different reactivity are added sequentially to a carbonyl source like COS. acs.orgnih.govFormation of asymmetric ureas by reacting an aromatic amine before an aliphatic amine. acs.org
Palladium-Catalyzed Cross-CouplingCoupling of aryl halides with a cyanate source and an amine to form the urea. organic-chemistry.orgSynthesis of N,N,N'-trisubstituted ureas from aryl chlorides. organic-chemistry.org
Urea as LigandUrea derivatives used as ligands to promote transition metal-catalyzed reactions. nih.govacs.orgN-arylureas enabling Pd-catalyzed heteroannulation of bromoanilines and dienes. acs.org

Potential for Further Chemical Functionalization of the this compound Scaffold

The this compound molecule presents several opportunities for further chemical modification to generate novel analogs. The urea moiety itself can act as a directing group in C-H functionalization reactions, guiding the introduction of new substituents to specific positions on the phenyl ring. researchgate.net For instance, copper-catalyzed ortho-C–H nitration of N-aryl ureas has been demonstrated, showcasing a chelation-assisted strategy to selectively modify the aromatic core. acs.org

The introduction of substituents at the ortho position of the N-aryl group can also be used to disrupt the planarity of the urea molecule, which can influence its physical and biological properties. nih.gov Beyond the aromatic ring, the dodecyl chain could potentially be functionalized, although this is generally more challenging. The terminal methyl group or methylene (B1212753) units along the chain could be targeted for oxidation or halogenation under specific conditions, opening pathways to a different class of derivatives. The nitrogen atoms of the urea could also be further substituted, for example, through alkylation, to create trisubstituted ureas, provided that steric hindrance is not prohibitive. organic-chemistry.org These potential modifications underscore the versatility of the this compound scaffold for creating a library of related compounds for further investigation. orgsyn.org

Modification of the Phenyl Ring for Electronic and Steric Tuning

The synthesis of phenyl-substituted analogs of this compound typically involves the reaction of dodecyl isocyanate with a appropriately substituted aniline. Alternatively, phenyl isocyanate bearing the desired substituents can be reacted with dodecylamine. The choice of substituents is broad, ranging from electron-donating groups (EDGs) to electron-withdrawing groups (EWGs), as well as sterically bulky moieties.

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density of the phenyl ring. This can enhance the hydrogen bond accepting capacity of the urea's carbonyl oxygen and the adjacent nitrogen atom. Conversely, electron-withdrawing groups, like chloro (-Cl), nitro (-NO₂), and trifluoromethyl (-CF₃), decrease the electron density of the ring. This can increase the hydrogen bond donating ability of the N-H protons of the urea linkage.

Steric hindrance can be introduced by placing bulky substituents, such as tert-butyl groups, on the phenyl ring, particularly at the ortho positions. These modifications can influence the conformation of the urea group and restrict its rotational freedom, which can be a critical factor in designing molecules with specific binding geometries.

The following interactive data table summarizes representative examples of phenyl ring modifications on this compound analogs and their resulting electronic and steric effects.

Substituent (R)Position on Phenyl RingElectronic EffectSteric EffectPotential Impact on Properties
-H-NeutralMinimalBaseline for comparison
-OCH₃paraElectron-donatingModerateIncreased hydrogen bond accepting ability, potential for improved solubility in polar solvents
-ClparaElectron-withdrawingModerateIncreased hydrogen bond donating ability, enhanced lipophilicity
-NO₂metaStrong electron-withdrawingModerateSignificant increase in hydrogen bond donating ability, potential for altered biological activity
-C(CH₃)₃orthoElectron-donatingHighRestricted rotation around the phenyl-nitrogen bond, potential for conformational locking
-CF₃paraStrong electron-withdrawingModerateIncreased lipophilicity and metabolic stability

Derivatization of the Dodecyl Chain for Tailored Properties

The long, flexible dodecyl chain of this compound provides a hydrophobic domain that is crucial for its interactions with nonpolar environments. Derivatization of this alkyl chain offers a powerful strategy to introduce new functionalities, thereby tailoring the compound's properties for specific applications, such as improving its solubility, enabling its attachment to surfaces, or introducing reactive handles for further chemical conjugation.

Synthetic methodologies for modifying the dodecyl chain can be broadly categorized into two main approaches:

Building-block approach: This strategy involves the synthesis of the desired functionalized dodecylamine or dodecyl isocyanate precursor, which is then reacted with phenyl isocyanate or aniline, respectively, to form the final urea derivative. This approach is advantageous for introducing functionalities at specific positions along the chain, particularly at the terminal (ω) position.

Post-synthetic modification: In this approach, this compound is first synthesized, and then the dodecyl chain is chemically modified. This can be more challenging due to the potential for side reactions with the urea moiety. However, for certain transformations, it can be a more direct route.

A key area of interest in dodecyl chain derivatization is the introduction of a terminal functional group. This can convert the hydrophobic chain into a bifunctional linker. For example, a terminal hydroxyl (-OH) or amino (-NH₂) group can be introduced to enhance water solubility and provide a site for further covalent attachment.

The introduction of unsaturation, such as a double or triple bond, within the dodecyl chain can provide a reactive handle for subsequent modifications, such as click chemistry reactions or polymerization. Furthermore, the incorporation of heteroatoms like oxygen or sulfur within the alkyl chain can alter its polarity and conformational flexibility.

The following interactive data table provides examples of potential derivatizations of the dodecyl chain and their anticipated effects on the properties of this compound.

Modification of Dodecyl ChainPosition of ModificationSynthetic StrategyPotential Impact on Properties
Terminal Hydroxylation (-OH)ω-positionUse of 12-aminododecan-1-ol as a precursorIncreased hydrophilicity, site for esterification or etherification
Terminal Amination (-NH₂)ω-positionUse of dodecane-1,12-diamine as a precursorIncreased hydrophilicity, site for amidation or alkylation
Introduction of a Double BondMid-chainUse of an unsaturated dodecylamine precursorSite for addition reactions (e.g., halogenation, epoxidation)
Introduction of an Ether LinkageMid-chainSynthesis of an amino-terminated poly(ethylene glycol) dodecyl etherAltered solubility and surfactant properties
Terminal Carboxylation (-COOH)ω-positionOxidation of a terminal alcohol precursorIntroduction of an acidic group, site for amide bond formation

Supramolecular Chemistry and Self Assembly of N Dodecyl N Phenylurea Systems

Fundamental Intermolecular Interactions Driving Assembly

The self-assembly of N-dodecyl-N'-phenylurea is a hierarchical process initiated and stabilized by a trio of fundamental intermolecular interactions. The specific geometry and electronic properties of the urea (B33335), dodecyl, and phenyl moieties give rise to a directional and cooperative assembly process.

The urea group is the cornerstone of the self-assembly of this compound, primarily through the formation of robust and directional hydrogen bonds. The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. This arrangement facilitates the formation of strong N-H···O hydrogen bonds, leading to the creation of linear, tape-like supramolecular polymers. In these assemblies, molecules are linked head-to-tail, with the urea groups forming a cooperative array of hydrogen bonds that provide structural integrity to the growing assembly.

In N,N'-disubstituted ureas, such as this compound, the formation of bifurcated hydrogen bonds is also possible, where the carbonyl oxygen accepts hydrogen bonds from two different N-H groups of a neighboring molecule. This leads to a highly stable, one-dimensional chain of molecules. The strength and directionality of these hydrogen bonds are crucial in defining the primary structure of the self-assembled state. The mechanisms of self-aggregation in N-alkyl derivatives of urea are influenced by the acid-base properties of the molecule, hydrogen bonding to solvent molecules, and steric interactions of the aliphatic chains nih.gov. In weakly polar solvents, hydrogen bonds formed with the solvent can compete with the N-H···O bonds between the urea molecules, thereby influencing the self-aggregation process nih.gov.

Key Intermolecular Interactions in this compound Self-Assembly
Interaction TypeParticipating MoietiesDescriptionRole in Assembly
Hydrogen BondingUrea (N-H and C=O)Directional N-H···O interactions forming linear chains.Primary driving force for one-dimensional growth.
Hydrophobic InteractionsDodecyl chainAggregation of aliphatic chains to minimize contact with polar media.Stabilization of the assembly and promotion of aggregation.
Aromatic Interactions (π-π Stacking)Phenyl ringStacking of aromatic rings, often in a parallel-displaced manner.Contributes to the stability and ordering of the supramolecular structure.

The long, saturated dodecyl chain of this compound introduces a significant hydrophobic character to the molecule. In polar solvents or in the solid state, these aliphatic chains tend to segregate from the more polar urea and phenyl groups, as well as from the surrounding polar environment. This hydrophobic effect drives the aggregation of the dodecyl chains, leading to van der Waals interactions that further stabilize the self-assembled structures.

The phenyl group in this compound provides an additional mode of non-covalent interaction through π-π stacking. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. While often depicted as a face-to-face stacking, a parallel-displaced arrangement is energetically more favorable for benzene rings and is a common motif in the self-assembly of aromatic-containing molecules.

Self-Assembly Processes and Morphological Outcomes

The synergistic action of hydrogen bonding, hydrophobic interactions, and π-π stacking leads to the self-assembly of this compound into well-defined, higher-order structures. The balance between these forces, along with external factors such as the solvent environment, dictates the final morphology of the supramolecular assemblies.

The directional nature of the hydrogen bonding network in this compound promotes the formation of extended one-dimensional (1D) structures. These primary 1D assemblies, often in the form of thin fibrils or tapes, can then associate laterally to form larger, more complex structures. The hydrophobic dodecyl chains and the π-stacking phenyl rings play a crucial role in this lateral association, providing the necessary cohesive forces to bundle the primary fibrils together.

The chirality of the constituent molecules, if present, can lead to the formation of helical columns. Even in the absence of an intrinsic chiral center in this compound, chiral arrangements can emerge at the supramolecular level due to specific packing motifs, resulting in helical structures. The formation of such well-ordered, anisotropic structures is a hallmark of the self-assembly of many urea- and amide-based organogelators.

The aggregation behavior of this compound is highly dependent on the surrounding medium. In nonpolar solvents, the dominant interactions are the hydrogen bonds between the urea groups, leading to the formation of supramolecular polymers. In such environments, the hydrophobic dodecyl chains are well-solvated, and their contribution to the driving force for assembly is less significant.

Conversely, in more polar solvents, the hydrophobic effect becomes a much stronger driving force for aggregation. The dodecyl chains will seek to minimize their contact with the polar solvent molecules, leading to the formation of micellar-type structures or larger aggregates where the hydrophobic chains are sequestered in the core of the assembly, and the more polar urea and phenyl groups are exposed at the surface.

The choice of solvent can also influence the specific morphology of the aggregates. For instance, some amide compounds with aromatic headgroups have been shown to self-assemble into various organized structures such as wrinkles, belts, rods, and lamellae depending on the solvent nih.gov. This highlights the tunability of the self-assembly process and the potential to control the resulting supramolecular architecture by careful selection of the solvent system. Spectral characterizations of such systems suggest the presence of a combination of π-π stacking, hydrogen bonding, and hydrophobic forces driving the formation of these diverse nanostructures nih.govmdpi.comsemanticscholar.org.

Influence of Chirality on Self-Sorted Assemblies

Chirality plays a fundamental role in the architecture and function of biological systems, and its influence extends profoundly into synthetic supramolecular chemistry. In the context of this compound and related self-assembling systems, the introduction of chiral centers can direct the formation of complex, hierarchical structures through a process of self-sorting. This phenomenon is often driven by the amplification of chirality from the molecular to the supramolecular level, a concept critical to understanding the origins of homochirality in nature. nih.govacs.org

Chiral amplification in dynamic supramolecular aggregates is a well-documented phenomenon where a small enantiomeric excess in a mixture of chiral monomers can lead to a large preference for one helical handedness in the resulting polymer. nih.govacs.org This is often described by the "sergeants and soldiers" principle, where a few chiral molecules (the "sergeants") dictate the helical sense of a much larger number of achiral molecules (the "soldiers"). aip.orgtue.nl This cooperative process is a prerequisite for significant chiral amplification and demonstrates that subtle noncovalent interactions, such as hydrogen bonding and hydrophobic interactions, are sufficient to induce this effect. nih.govtue.nl For instance, research on helical supramolecular polymers has shown that the incorporation of a small fraction of homochiral monomers can dramatically increase the optical activity of the entire assembly. aip.org

In systems of self-assembled molecules, impressive amplification of chirality has been observed, where a single chiral "seed" molecule can be sufficient to render a column of hundreds of achiral molecules homochiral. tue.nl This process is highly cooperative and can be time-dependent, reflecting the high degree of order within the assembly. tue.nl The self-assembly of chiral molecules is a key factor in the development of materials with unique chiral properties and for applications in asymmetric synthesis. nih.gov

Chirality can also be transferred from a chiral molecule to an achiral one within a supramolecular assembly. For example, in certain liquid-crystalline systems, the molecular chirality of a chiral dopant can transform an achiral nematic phase into a supramolecular chiral nematic phase with a macroscopic helical structure. mdpi.com This supramolecular chirality can then be transferred to a polymer formed from achiral monomers within this chiral environment. mdpi.com Similarly, the self-assembly of peptides is heavily influenced by the chirality of their constituent amino acids, leading to distinct nanostructures like nanofibers for homochiral peptides and nanotubes or nanotapes for heterochiral sequences. aalto.finih.govacs.org

The table below illustrates the "Sergeants and Soldiers" effect, a common mechanism for chiral amplification in supramolecular polymers.

Percentage of Chiral "Sergeants"Enantiomeric Excess (ee) of SergeantsResulting Helical Sense of PolymerDegree of Helical Order
5%100% (R-enantiomer)Predominantly Right-handedHigh
20%100% (R-enantiomer)Almost Exclusively Right-handedVery High
5%50% (racemic mixture)No net helicityLow
10%80% (ee of R-enantiomer)Majority Right-handedModerate-High

Control and Modulation of Supramolecular Structures

The ability to control and modulate the hierarchical structures formed by molecules like this compound is central to the design of functional supramolecular materials. The delicate balance of noncovalent interactions that governs self-assembly can be influenced by a variety of external stimuli, including the solvent environment, temperature, and the presence of additives.

The choice of solvent is a critical parameter in directing the self-assembly of urea-based systems due to its profound effect on hydrogen bonding, a primary driving force for the association of urea molecules. jst.go.jpresearchgate.net Solvents can compete with solute molecules for hydrogen bonding sites, thereby influencing the stability and morphology of the resulting supramolecular structures. nih.govresearchgate.net

The stability of hydrogen-bonded complexes is generally inversely proportional to the solvent's dielectric constant or polarity; apolar solvents tend to favor stronger hydrogen bonds and more extensive aggregation, while polar solvents can disrupt these interactions. nih.govresearchgate.netunivie.ac.at For instance, the self-aggregation of N-alkyl urea derivatives is influenced by competition between the N-H···O hydrogen bonds that form between urea molecules and the C-H···O hydrogen bonds that can form with acidic solvents like chloroform. nih.govresearchgate.net However, this relationship is not always straightforward. In some cases, a more polar solvent can stabilize a hydrogen-bonded complex if there is a significant charge transfer between the interacting molecules, leading to an increased dipole moment of the complex. nih.gov

The use of solvent mixtures, often a combination of a "good" solvent in which the molecules are soluble and a "poor" solvent that promotes aggregation, provides a powerful method for controlling supramolecular polymerization. nih.gov Gradually changing the solvent ratio can induce disassembly or changes in morphology. For systems that assemble via a cooperative (nucleated) mechanism, complete disassembly can occur at a critical solvent ratio, whereas systems with a non-nucleated (isodesmic) growth mechanism show more gradual disassembly profiles. nih.gov This solvent-dependent behavior is crucial for processing molecules into well-defined one-dimensional aggregates. nih.gov The specific interactions between the solvent and different parts of the molecule (e.g., hydrophobic alkyl chains vs. hydrophilic urea groups) also play a directing role, making the balance between hydrophilicity and hydrophobicity a key design consideration for achieving desired structures like supramolecular gels. jst.go.jp

The following table summarizes the general effect of solvent polarity on the hydrogen-bond-driven self-assembly of urea derivatives.

Solvent TypePolarityHydrogen Bond CompetitionEffect on Urea Self-AssemblyResulting Structures
Nonpolar (e.g., Heptane, Toluene)LowLowStrong H-bonding between urea molecules is favored.Promotes formation of stable, extended aggregates (fibers, tapes). univie.ac.atnih.gov
Weakly Polar (e.g., Chloroform)ModerateModerate (can act as H-bond donor). nih.govCompetition exists, but aggregation is still significant.Can lead to linear-type aggregation. nih.gov
Polar Aprotic (e.g., THF, DMSO)HighHigh (strong H-bond acceptors). univie.ac.atrsc.orgDisrupts intermolecular urea H-bonds, favoring solvated monomers.Often results in disassembly or formation of smaller aggregates. univie.ac.at
Polar Protic (e.g., Water, Ethanol)Very HighVery High (H-bond donors and acceptors).Strong disruption of urea H-bonds; solvation dominates.Can prevent aggregation unless other forces (e.g., hydrophobic effect) are dominant. univie.ac.at

Temperature is a fundamental thermodynamic parameter that can be used to control the reversible nature of supramolecular polymers. Since the noncovalent bonds holding the assemblies together are relatively weak, their formation and dissociation are highly sensitive to thermal energy. Heating a solution of self-assembled urea derivatives typically leads to a decrease in the degree of aggregation and the average length of the supramolecular polymers, eventually leading to a transition from a gel or aggregated state to a solution (sol) state. nih.gov

This behavior is rooted in the thermodynamics of self-assembly. The formation of hydrogen bonds is an enthalpically favorable process, but the association of molecules into an ordered assembly is entropically unfavorable. univie.ac.at As the temperature increases, the entropy term (TΔS) in the Gibbs free energy equation (ΔG = ΔH - TΔS) becomes more dominant, favoring the dissociated, higher-entropy state of free monomers.

Thermodynamic models have been developed to describe the self-assembly of bis-urea supramolecular polymers, allowing for the calculation of the proportion and length of aggregates at any given temperature and concentration. nih.gov Experimental techniques like differential scanning calorimetry (DSC) are used to measure the thermodynamic parameters associated with these transitions. nih.govrsc.org In some complex systems, temperature changes can induce stepwise assembly processes, such as a transition from achiral stacks to helical columns, highlighting the cooperativity of the interactions. tue.nl The thermal properties of materials derived from these assemblies, such as supramolecular polyurethanes, are directly influenced by the strength and density of the hydrogen-bonding networks formed by urea and other motifs. reading.ac.ukresearchgate.netnih.gov

The table below provides a general overview of the effect of temperature on urea-based supramolecular systems.

Temperature RangeKinetic EnergyDominant Thermodynamic FactorState of AssemblyTypical Observation
LowLowEnthalpy (ΔH) of H-bond formation.Favors ordered, aggregated state.Formation of gels, fibers, or crystalline structures.
IntermediateModerateBalance between enthalpy and entropy.Dynamic equilibrium between monomers and polymers.Gel-sol transition temperature (Tgel) is often in this range.
HighHighEntropy (TΔS) of dissociated monomers.Favors disordered, monomeric state.Complete dissolution of aggregates into a solution.

The morphology and stability of supramolecular structures derived from this compound can be further controlled by introducing additives that interact with the assembling molecules. These additives can act as templates, modulators, or co-assembling components, providing a versatile strategy for tuning the properties of the final material.

One common approach is the use of surfactants. When an ionic surfactant is added to a system of supramolecular polymers formed by urea derivatives, the hydrophobic tails of the surfactant can penetrate the assembly through hydrophobic interactions. jst.go.jp This leads to an accumulation of the ionic head groups of the surfactant on the surface of the supramolecular polymer, which can cause the bundles of fibers to separate due to electrostatic repulsion, often resulting in the formation of a hydrogel. jst.go.jp

Co-assembly with metal ions also offers a route to new structures. For example, chiral bolaamphiphilic ligands containing hydrogen-bonding moieties can undergo metallosupramolecular polymerization in the presence of ions like Ag+. nih.gov In such systems, the coordination of the metal ion can induce a rearrangement of the initial aggregates, leading to chiral self-sorting and the formation of new helical structures with inverted handedness. nih.gov

The introduction of functional groups into the urea molecule itself can be considered a form of "internal" additive that directs assembly. Tuning the molecular structure by altering substituents allows for the creation of low-molecular-weight gelators (LMWGs) that can form gels in a wide variety of media, from organic solvents to water. nih.gov The function of the resulting supramolecular gel is often a direct reflection of the functional groups introduced into the gelator molecules. nih.gov This highlights the principle that co-assembly is not limited to separate molecular species but can also involve the interplay of different functional motifs within the same polymer or network. reading.ac.uk

The following table illustrates how different types of additives can modulate the self-assembly of urea-based systems.

Additive TypeMechanism of InteractionEffect on Supramolecular StructureExample Outcome
Ionic SurfactantsHydrophobic interactions and electrostatic repulsion. jst.go.jpCan unbundle fibrous aggregates. jst.go.jpFormation of a homogeneous supramolecular gel. jst.go.jp
Metal Ions (e.g., Ag+)Coordination with ligand sites on the urea derivative. nih.govCan induce rearrangement and self-sorting of aggregates. nih.govFormation of new metallosupramolecular polymers with different morphologies or helicity. nih.gov
Competing H-bond donors/acceptorsDisruption or competition for intermolecular hydrogen bonds.Can decrease the stability or length of supramolecular polymers.Increased solubility or prevention of gelation.
Non-polar polymersPhase separation and confinement.Can template the growth of urea assemblies within a polymer matrix.Creation of reinforced composite materials. reading.ac.uk

Materials Science Applications Derived from N Dodecyl N Phenylurea Supramolecular Architectures

Supramolecular Gels and Soft Materials (Hydrogels and Organogels)

N-dodecyl-N'-phenylurea is a potent low-molecular-weight gelator (LMWG), capable of forming extensive three-dimensional networks that immobilize solvent molecules, resulting in the formation of supramolecular gels. These gels can be classified as organogels or hydrogels depending on the solvent entrapped. The gelation ability is markedly influenced by the length of the alkyl chain, with the dodecyl group providing an optimal balance of solubility and intermolecular interactions for gel formation in a variety of organic solvents. nih.gov

The gelation process of this compound in a suitable solvent is a prime example of a nucleation-dependent supramolecular polymerization. The fundamental principle driving this self-assembly is the formation of intermolecular hydrogen bonds between the N-H and C=O groups of the urea (B33335) moieties. mdpi.com This interaction leads to the formation of one-dimensional tapes or fibrils.

The design of effective gelators like this compound hinges on a delicate balance between insolubility and crystallinity. The molecule must be sufficiently insoluble to aggregate, yet not so crystalline that it precipitates out of the solution. The long dodecyl chain enhances solubility in organic solvents, while the phenylurea group provides the necessary hydrogen bonding sites for self-assembly.

Recent molecular-level insights into similar urea-based gelators have revealed a cooperative, nucleation-growth mechanism. nih.gov The process is initiated by the formation of a nucleus, potentially a tetrameric or octameric assembly of the urea molecules. nih.gov Following this nucleation event, the supramolecular fibers grow through the addition of smaller aggregates or monomers. High-speed atomic force microscopy studies on related systems have shown that this growth can be intermittent, with periods of elongation and pause. nih.gov The directional nature of the hydrogen bonds within the urea tape contributes to the anisotropic growth of the fibers. nih.gov

The following table summarizes the key interactions and principles governing the gelation of this compound:

Driving ForceDescriptionRole in Gelation
Hydrogen Bonding Strong, directional interaction between N-H (donor) and C=O (acceptor) groups of the urea moiety.Primary interaction leading to the formation of one-dimensional supramolecular polymer chains or tapes.
Van der Waals Forces Weaker, non-directional interactions between the dodecyl chains and phenyl groups.Contribute to the packing and stabilization of the self-assembled fibrillar network.
π-π Stacking Interaction between the aromatic phenyl rings.Can further stabilize the packing of the gelator molecules within the fibers.
Solvophobic Effects The tendency of the gelator to minimize contact with the solvent.Drives the aggregation of the gelator molecules to form the fibrous network.

A key characteristic of supramolecular gels formed from this compound is their thermo-reversibility. The non-covalent nature of the hydrogen bonds and van der Waals forces that hold the gel network together allows for the gel-sol transition to be triggered by changes in temperature. Upon heating, the increased thermal energy disrupts these weak interactions, causing the fibrous network to break down and the gel to revert to a solution (sol) state. Conversely, upon cooling, the hydrogen bonds reform, and the self-assembly process is reinitiated, leading to the reformation of the gel. This reversible behavior is a hallmark of many LMWG-based soft materials.

Beyond temperature, these supramolecular gels can exhibit responsiveness to other environmental stimuli, such as the presence of certain ions or changes in solvent polarity. nih.govnih.gov The introduction of salts can either strengthen or weaken the gel network, depending on the nature of the ions and their interaction with the urea headgroups. nih.gov This can lead to changes in the gel's mechanical properties or even trigger a gel-sol or sol-gel transition. nih.gov This stimuli-responsive nature makes these materials "smart" and opens up possibilities for applications in sensing and controlled release systems.

Liquid Crystalline Phases and Anisotropic Materials

The self-assembly of urea derivatives can lead to the formation of liquid crystalline phases, which are states of matter that exhibit properties intermediate between those of conventional liquids and solid crystals. The anisotropic nature of the self-assembled structures, such as one-dimensional tapes or columns, is a prerequisite for liquid crystallinity.

Ferroelectricity in liquid crystals is a phenomenon where the material exhibits a spontaneous electric polarization that can be reversed by the application of an external electric field. This property is typically associated with chiral smectic C phases, but has also been observed in columnar liquid crystals. acs.org For a columnar phase to exhibit ferroelectricity, the columns must be polar, and these polar columns must align in a parallel fashion to create a net macroscopic polarization.

Specific investigations into the ferroelectric properties of liquid crystal phases derived from this compound have not been reported. Research on other urea-containing molecules has shown that the directional hydrogen bonding of the urea group can lead to the formation of polar columnar structures. acs.org In some cases, even with achiral molecules, chiral self-sorting can occur within the columns, leading to the formation of helical structures and subsequent ferroelectric behavior. acs.org However, without experimental data for this compound, any discussion of its potential ferroelectric properties remains speculative.

Polymeric and Dendritic Structures Incorporating this compound Moieties

The incorporation of this compound as a functional moiety into larger polymeric or dendritic structures can impart the self-assembly and hydrogen-bonding capabilities of the urea group to the macromolecule.

While the synthesis of polyureas is a well-established field of polymer chemistry, sphinxsai.commdpi.com and the development of dendrimers with various functional groups is an active area of research, nih.govresearchgate.netnih.govwjarr.commdpi.com specific examples of polymers or dendrimers that incorporate the this compound moiety are not prominently featured in the available literature. Conceptually, this moiety could be incorporated in several ways:

As a pendant group: The this compound unit could be attached to the side chain of a polymer backbone. This would allow the urea groups to form intra- or intermolecular hydrogen bonds, potentially leading to the formation of physically cross-linked networks or self-assembled nanostructures within the polymer matrix.

Within the main chain: While more synthetically challenging, it is conceivable to incorporate the phenylurea unit directly into the polymer backbone, creating a type of polyurea with long alkyl side chains.

As a surface group on a dendrimer: Dendrimers, which are highly branched, tree-like macromolecules, could be functionalized on their periphery with this compound units. nih.gov This would create a nanoparticle with a surface that is capable of strong hydrogen bonding and self-assembly, potentially for applications in drug delivery or as a rheology modifier.

The following table outlines the potential types of macromolecular structures that could incorporate this compound and their hypothetical properties:

Macromolecular ArchitecturePotential Method of IncorporationPredicted Properties and Applications
Linear Polymer As a pendant group attached to a polymer backbone (e.g., polyacrylate or polystyrene).Thermo-responsive materials, self-healing polymers, adhesives.
Cross-linked Polymer Network As a cross-linking agent where the urea groups form physical cross-links.Re-processable thermosets, shape-memory polymers.
Dendrimer As a surface functional group on the periphery of the dendrimer.Targeted drug delivery vehicles, nanocarriers, rheology modifiers for complex fluids.

It is important to reiterate that while these applications are conceptually plausible based on the known chemistry of urea and the principles of polymer and dendrimer synthesis, dedicated research focusing on the incorporation of this compound into such macromolecules is required to validate these possibilities.

Integration into Dendrimers and Polymeric Backbones

The incorporation of urea-based moieties onto the periphery of dendrimers or as pendant groups on a polymer backbone can induce specific folding and assembly behaviors due to the directional nature of hydrogen bonds.

Dendrimers functionalized with urea groups can exhibit enhanced intermolecular interactions, leading to the formation of supramolecular dendrimers or "dendrimer-tectons." These are well-defined, monodisperse nano-objects that can self-assemble into larger, ordered arrays. The hydrogen-bonding interactions between urea groups on the surfaces of adjacent dendrimers can drive this assembly process. The long alkyl chains, such as a dodecyl group, would likely play a significant role in the packing and organization of these assemblies, potentially leading to the formation of liquid crystalline phases.

Similarly, when urea-containing moieties are attached to a flexible polymer backbone, intramolecular and intermolecular hydrogen bonding can dictate the polymer's secondary structure. This can lead to the formation of helical structures or folded-chain lamellae, significantly influencing the material's bulk properties, such as its mechanical strength and thermal stability. The interplay between the hydrogen bonding of the urea groups and the micro-phase separation driven by the hydrophobic alkyl chains is crucial in determining the final supramolecular architecture.

Table 1: General Effects of Functional Groups on Supramolecular Polymer and Dendrimer Assembly

Functional GroupType of InteractionInfluence on Supramolecular Structure
UreaHydrogen BondingDirects self-assembly into tapes, fibers, or sheets; enhances thermal stability.
Phenylπ-π StackingContributes to ordering and electronic properties; can influence packing.
Dodecyl (Alkyl)Van der Waals ForcesDrives micro-phase separation; influences solubility and packing density.

Self-Assembled Polymeric Films and Surface Structures

The amphiphilic nature of molecules containing both polar urea headgroups and nonpolar alkyl tails makes them excellent candidates for forming self-assembled monolayers (SAMs) and thin films on various substrates.

When a solution of such a compound is deposited onto a solid surface, the molecules can spontaneously organize to minimize free energy. On a hydrophilic surface, the urea headgroups would preferentially interact with the substrate, leading to the formation of a monolayer with the dodecyl chains oriented away from the surface. Conversely, on a hydrophobic surface, the alkyl chains would adsorb, exposing the urea groups.

The formation of stable, ordered films is largely dependent on the cooperative effect of hydrogen bonding between the urea moieties and van der Waals interactions between the alkyl chains. This can result in highly organized two-dimensional crystalline domains within the film. The properties of these films, such as their wettability, adhesion, and friction, can be tailored by controlling the packing and orientation of the constituent molecules. Techniques like Langmuir-Blodgett deposition can be employed to create highly ordered multilayer films with precise control over thickness and architecture.

The resulting surface structures can have applications in areas such as surface modification, lubrication, and as templates for the growth of other materials. The ability of the urea groups to engage in specific recognition events also opens up possibilities for the development of sensor surfaces.

Table 2: Potential Characteristics of Self-Assembled Films from Urea-Containing Amphiphiles

PropertyInfluencing FactorsPotential Application
Surface Energy/WettabilityOrientation of alkyl chains and urea groupsCoatings, anti-fouling surfaces
Film StabilityStrength of hydrogen bonds and van der Waals forcesProtective layers, dielectric films
Molecular OrderingMolecular geometry, substrate interactionsTemplates for nanostructure growth, sensors

Molecular Recognition and Host Guest Chemistry of N Dodecyl N Phenylurea Analogs

Design Principles for Urea-Based Receptors

The efficacy of urea (B33335) and its derivatives as anion receptors stems from the hydrogen-bonding capabilities of the urea moiety. The two N-H groups of the urea can act as hydrogen bond donors, creating a binding pocket for anions. The design of these receptors is guided by several key principles aimed at optimizing binding affinity and selectivity.

Hydrogen Bonding: The fundamental interaction is the formation of hydrogen bonds between the polarized N-H protons of the urea group and the anion. The strength of this interaction can be enhanced by attaching electron-withdrawing groups to the urea scaffold, which increases the acidity of the N-H protons.

Preorganization: Effective receptors are often "preorganized," meaning they possess a well-defined binding cavity that is complementary in size and shape to the target anion. This is typically achieved by incorporating the urea moieties into a more rigid molecular framework, which minimizes the entropic penalty associated with binding.

Multiple Binding Sites: Receptors featuring multiple urea groups can offer enhanced affinity and selectivity. By positioning several urea units strategically on a scaffold, a receptor can form multiple hydrogen bonds with a single anion, leading to a chelate effect and stronger binding. The spatial arrangement of these urea groups is critical for recognizing specific anion geometries (e.g., tetrahedral, trigonal planar, or spherical). For instance, tripodal receptors can create a three-dimensional cavity suitable for tetrahedral oxyanions.

Anion Binding and Transmembrane Transport Phenomena

N-dodecyl-N'-phenylurea analogs are not only designed to bind anions but also to function as anionophores, or anion transporters, across lipid membranes. This process is crucial for potential therapeutic applications, such as addressing channelopathies like cystic fibrosis. The transport efficiency is governed by the receptor's ability to complex with an anion, traverse the lipophilic membrane, and release the anion on the other side.

The process of anion transport by a carrier like this compound follows a mobile carrier mechanism, which involves several distinct steps:

Encapsulation (Binding): At the membrane-water interface, the urea moiety of the receptor binds to a target anion from the aqueous phase. This binding is primarily driven by the formation of hydrogen bonds between the urea N-H groups and the anion. The phenyl group can further stabilize the complex through anion-π interactions.

Translocation: The resulting lipophilic receptor-anion complex diffuses across the nonpolar interior of the lipid bilayer. The long dodecyl chain is crucial for this step, as it shields the charge of the anion and provides the necessary lipophilicity for the complex to be soluble in the membrane.

Release (Decomplexation): Upon reaching the opposite interface, the receptor releases the anion into the aqueous phase. This step is a reverse of the encapsulation process and is driven by the concentration gradient of the anion across the membrane.

Return of the Carrier: The free receptor then diffuses back across the membrane to its original side to begin another transport cycle.

This carrier-mediated transport is a dynamic equilibrium process. The efficiency is dependent on the binding and release kinetics as well as the diffusion rate of the complex within the membrane.

A sophisticated advancement in anionophore design is the development of systems that can be activated or deactivated by external stimuli. acs.orgnih.gov This "gating" mechanism provides spatiotemporal control over anion transport, which is highly desirable for targeted therapeutic applications. nih.gov Stimuli that have been used to control urea-based transporters include:

Light: Photoresponsive groups, such as azobenzenes, can be incorporated into the receptor's structure. Light-induced isomerization (e.g., from trans to cis) can alter the geometry of the binding site, thereby switching the anion binding and transport activity "on" or "off."

pH: Receptors can be designed with acidic or basic moieties that protonate or deprotonate in response to changes in pH. This change in protonation state can modulate the receptor's binding affinity or its conformation, thus controlling its transport function.

Redox Chemistry: The introduction of redox-active units allows for the control of anion transport through oxidation or reduction. A change in the oxidation state can trigger a conformational change that affects the receptor's ability to bind and transport anions. ox.ac.uk

Enzymes: For biological applications, receptors can be "caged" with enzyme-labile groups. The presence of a specific enzyme cleaves these groups, activating the anionophore at the desired biological location. ox.ac.uk

These stimulus-responsive systems often rely on intramolecular hydrogen bonding patterns that can be reversibly altered by the external trigger, either exposing or concealing the anion-binding site. nih.govrsc.org

Interplay of Dodecyl Chain and Urea Moiety in Recognition

In this compound and its analogs, the urea moiety and the dodecyl chain play distinct yet synergistic roles in molecular recognition and function.

Urea Moiety - The Recognition Unit: The N'-phenylurea group is the primary site of anion recognition. Its two N-H donors form strong, directional hydrogen bonds, providing the binding force for the anion. The aromatic phenyl ring can also contribute to binding through anion-π interactions and can be functionalized to tune the electronic properties and acidity of the N-H protons.

Dodecyl Chain - The Functional Modifier: The long dodecyl chain is essential for the molecule's function as a transmembrane transporter. Its primary roles include:

Ensuring Lipophilicity: The C12 alkyl chain provides high lipophilicity, ensuring that the molecule partitions into the lipid bilayer of cell membranes rather than remaining in the aqueous environment. nih.gov

Facilitating Transmembrane Diffusion: The lipophilic nature of the dodecyl chain allows the entire receptor-anion complex to diffuse through the nonpolar interior of the membrane.

Influencing Transport Efficiency through "Lipophilic Balance": Research has shown that transport activity is not solely dependent on lipophilicity but on a "lipophilic balance." rsc.orgrsc.org The positioning of the binding group within the alkyl chains affects transport efficiency. A centrally located binding site, balanced by lipophilic chains on either side, often results in higher transport activity. rsc.org This is because a balanced structure is thought to lower the energetic barrier for moving the bound anion into the apolar core of the membrane. rsc.orgresearchgate.net In this compound, the dodecyl chain provides a significant lipophilic domain that must be balanced with the phenyl end of the molecule to optimize its transport capabilities.

The interplay is therefore clear: the urea group selectively binds the anion, and the dodecyl chain anchors the molecule in the membrane and facilitates the transport of the resulting complex across it.

Data Tables

Table 1: Key Functional Components of this compound Analogs

Component Primary Function Role in Host-Guest Chemistry
Urea Moiety (-NH-CO-NH-) Anion Binding Acts as the primary recognition site through hydrogen bond donation from N-H groups.
Phenyl Group (-C6H5) Electronic Tuning Modifies the acidity of the urea N-H protons; can participate in anion-π interactions.
Dodecyl Chain (-C12H25) Lipophilicity/Transport Anchors the receptor in the lipid membrane and facilitates the diffusion of the receptor-anion complex across the bilayer.

Table 2: Factors Influencing Anion Transport Efficiency

Factor Description Impact on this compound Analogs
Binding Affinity (Ka) Strength of the interaction between the urea receptor and the anion. A moderate affinity is optimal; too strong prevents release, too weak prevents effective encapsulation.
Lipophilicity (log P) The partitioning preference of the molecule for a lipidic vs. aqueous phase. High lipophilicity, provided by the dodecyl chain, is required for membrane insertion and residency. rsc.org
Lipophilic Balance The symmetrical distribution of lipophilic mass around the binding site. The balance between the dodecyl and phenyl groups influences the energy barrier for moving the complex into the membrane core, affecting transport rate. rsc.org
Anion Dehydration Energy The energy required to strip the anion of its hydration shell before binding. Highly hydrated anions (like fluoride) are generally transported less efficiently than less hydrated ones (like chloride or nitrate).

Coordination Chemistry and Metal Complexation Involving Urea and Thiourea Ligands

Coordination Modes of Urea (B33335) and Thiourea Derivatives with Metal Ions

Urea and its derivatives are versatile ligands capable of coordinating with metal ions in several ways. The most common mode is monodentate coordination through the carbonyl oxygen atom. nih.govresearchgate.net This is due to the high electron density on the oxygen atom. However, coordination through one of the nitrogen atoms is also possible, particularly with soft metal ions like Pd(II). researchgate.net In some instances, urea can act as a bridging ligand or even exhibit N,O-bidentate chelation, though this is less common. researchgate.net

For N,N'-disubstituted ureas, such as the hypothetical N-dodecyl-N'-phenylurea complexes, the coordination behavior would be influenced by the nature of the metal ion and the steric and electronic properties of the dodecyl and phenyl substituents. For instance, studies on other N-arylureas have shown that they can act as monodentate N-bound ligands. ias.ac.in The long dodecyl chain in this compound would introduce significant steric bulk, which could influence the geometry of the resulting metal complex.

Despite these general principles, no specific studies have been found that characterize the coordination modes of this compound with any metal ion.

Structural Characterization of Metal Complexes

The characterization of metal-urea and metal-thiourea complexes typically relies on a combination of spectroscopic and crystallographic techniques.

Infrared (IR) Spectroscopy: This is a primary tool for determining the coordination mode. When urea coordinates through oxygen, a decrease in the C=O stretching frequency and an increase in the C-N stretching frequency are typically observed. Conversely, coordination through nitrogen leads to a decrease in the N-H stretching frequencies and an increase in the C=O stretching frequency. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the ligand environment upon complexation, showing shifts in the signals of protons and carbons near the coordination site. nih.gov

While these techniques are standard for characterizing such complexes, there are no published reports containing IR, NMR, or crystallographic data for any metal complex of this compound. A summary of expected IR shifts based on coordination mode is presented in Table 1.

Table 1: Expected Infrared Spectral Shifts in Urea Complexes Upon Coordination

Coordination Mode C=O Stretch (νC=O) C-N Stretch (νC-N) N-H Stretch (νN-H)
O-Coordination Decrease Increase -
N-Coordination Increase - Decrease

Theoretical Studies on Metal-Ligand Interactions and Stability

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure, stability, and nature of bonding in metal complexes. uaeu.ac.ae These studies can:

Predict the most stable geometry of a complex.

Calculate the binding energies between the metal and the ligand.

Analyze the molecular orbitals to understand the nature of the metal-ligand bond (e.g., sigma donation, pi back-bonding).

Simulate vibrational spectra to aid in the interpretation of experimental IR and Raman data.

Theoretical studies have been conducted for various urea and thiourea complexes, providing insights into their relative stabilities and coordination preferences. uaeu.ac.aemdpi.com However, a search of the literature yielded no theoretical or computational studies focused specifically on the interactions between this compound and metal ions. Therefore, data on the stability constants, bond dissociation energies, or electronic structure of such complexes are not available.

Theoretical and Computational Studies on N Dodecyl N Phenylurea Systems

Molecular Modeling and Conformational Analysis

Molecular modeling techniques, particularly conformational analysis, are employed to determine the three-dimensional arrangement of atoms in a molecule and the relative energies of different spatial orientations, known as conformers. nih.gov For N-dodecyl-N'-phenylurea, this analysis is crucial for understanding its flexibility, which is governed by rotation around several key single bonds.

The central urea (B33335) moiety (-NH-CO-NH-) is of particular interest. Studies on analogous N,N'-disubstituted ureas, such as N,N'-diphenylurea, have shown that the planarity of the urea group leads to distinct conformers, primarily defined by the orientation of the substituents relative to the carbonyl group. nih.govresearchgate.net These are typically labeled as cis (substituent on the same side as the carbonyl oxygen) or trans (on the opposite side). For this compound, the key conformers of the urea core would be trans-trans, trans-cis, cis-trans, and cis-cis. Computational energy analyses of similar molecules have shown a clear preference for specific conformations; for instance, N,N'-diphenylurea is predominantly found in the trans-trans form in solution. nih.govresearchgate.net The long dodecyl chain adds further complexity, with numerous possible conformations due to rotation around its C-C bonds, although it typically favors an extended, all-trans conformation to minimize steric hindrance.

Molecular mechanics calculations are used to systematically rotate the key dihedral angles and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, where energy minima correspond to stable conformers.

Table 1: Hypothetical Conformational Analysis of the Urea Moiety in this compound This table illustrates the likely outcomes of a conformational analysis based on studies of similar molecules. The energy values are representative.

ConformerDihedral Angle 1 (C-N-C-N)Dihedral Angle 2 (N-C-N-C)Relative Energy (kJ/mol)Predicted Population
trans-trans~180°~180°0 (most stable)High
trans-cis~180°~0°5 - 10Moderate
cis-trans~0°~180°5 - 10Moderate
cis-cis~0°~0°> 20Low

Quantum Chemical Calculations (e.g., Density Functional Theory) to Elucidate Electronic Structure

Quantum chemical calculations, especially Density Functional Theory (DFT), provide deep insights into the electronic structure of a molecule. bath.ac.uktechconnect.org These methods solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous molecular properties can be derived. scilit.com For this compound, a typical DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) would begin by optimizing the molecule's geometry to find its lowest energy structure. researchgate.netmdpi.com

From the optimized structure, critical electronic properties are calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more easily polarized and reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and urea nitrogen atoms, while the LUMO is likely centered on the urea carbonyl group and the aromatic ring.

Table 2: Representative Electronic Properties of this compound from DFT Calculations This table presents typical data obtained from quantum chemical calculations. Values are illustrative.

PropertyDescriptionTypical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.-6.2 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.-0.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.5.7 eV
Dipole Moment Measure of the net molecular polarity arising from charge distribution.3.5 - 4.5 Debye

Simulations of Intermolecular Interactions and Self-Assembly Processes

The amphiphilic nature of this compound—possessing a polar head (phenylurea) and a nonpolar tail (dodecyl chain)—strongly suggests that it will undergo self-assembly in certain solvents. researchgate.net Molecular Dynamics (MD) simulations are a primary tool for studying these processes. semanticscholar.orgnorthwestern.edu MD simulations model the movements and interactions of multiple molecules over time, allowing researchers to observe how they aggregate into larger supramolecular structures.

The self-assembly of this compound is driven by a combination of non-covalent interactions:

Hydrogen Bonding: The urea group is an excellent hydrogen-bonding motif. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions lead to the formation of linear or sheet-like arrays of molecules.

π-π Stacking: The phenyl rings can interact through stacking, where the electron clouds of adjacent rings align.

Van der Waals / Hydrophobic Interactions: The long dodecyl chains interact through weak van der Waals forces. In aqueous environments, these nonpolar tails will aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect.

Simulations can predict the likely structures formed, such as micelles, bilayers, or one-dimensional fibers, depending on the concentration and solvent environment. semanticscholar.org

Table 3: Key Intermolecular Interactions in this compound Self-Assembly

Interaction TypeParticipating GroupsDescriptionTypical Energy Range (kJ/mol)
Hydrogen Bonding Urea N-H and C=O groupsStrong, directional interaction crucial for forming ordered aggregates.15 - 40
π-π Stacking Phenyl ringsAttraction between aromatic rings, contributing to structural stability.5 - 10
Van der Waals Dodecyl chainsWeak, non-directional forces that become significant over the long chain.0.4 - 4
Hydrophobic Effect Dodecyl chains in polar solventsThe tendency of nonpolar groups to aggregate, driving the overall assembly process.Variable; entropy-driven

Electrostatic Potential Surface Analysis for Interaction Prediction

The molecular electrostatic potential (ESP) surface is a map of the electrostatic potential projected onto the molecule's electron density surface. mdpi.com It is a powerful tool for predicting and understanding intermolecular interactions, as it visualizes the charge distribution and identifies electron-rich and electron-poor regions. researchgate.netnih.gov The ESP is typically calculated using data from quantum chemical methods like DFT.

The ESP map is color-coded to indicate charge distribution:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are prone to electrophilic attack and are favorable for hydrogen bond acceptance.

Blue: Regions of most positive potential, indicating electron-poor areas. These are sites for nucleophilic attack and are favorable for hydrogen bond donation.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the ESP surface would clearly show a strong negative potential (red) around the carbonyl oxygen atom, confirming its role as a primary hydrogen bond acceptor site. researchgate.net Conversely, significant positive potential (blue) would be located around the hydrogen atoms of the two N-H groups, identifying them as the primary hydrogen bond donor sites. The phenyl ring would exhibit a moderately negative potential due to its π-electron cloud, while the long dodecyl chain would be largely neutral (green). This analysis provides a clear, visual rationale for the hydrogen-bonding patterns and other interactions that govern the molecule's self-assembly and recognition properties. mdpi.com

Table 4: Predicted Electrostatic Potential Surface Features of this compound

Molecular RegionPredicted ESP ColorPredicted Potential RangeInteraction Implication
Carbonyl Oxygen (C=O) RedHighly NegativeStrong hydrogen bond acceptor; site for interaction with electrophiles.
Amide Hydrogens (N-H) BlueHighly PositiveStrong hydrogen bond donor; site for interaction with nucleophiles.
Phenyl Ring (π-system) Yellow to OrangeModerately NegativeCan participate in π-π stacking and interact with cations.
Dodecyl Chain (-C₁₂H₂₅) GreenNear-NeutralPrimarily involved in non-polar van der Waals and hydrophobic interactions.

Advanced Analytical Methodologies for Characterization of N Dodecyl N Phenylurea and Its Assemblies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the analysis of N-dodecyl-N'-phenylurea, providing data on its electronic and vibrational states, the chemical environment of its atoms, and the chirality of its organized structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra confirm the molecular structure by identifying the chemical environments of hydrogen and carbon atoms, respectively.

In a typical ¹H NMR spectrum, distinct signals corresponding to the aromatic protons of the phenyl group, the NH protons of the urea (B33335) linkage, and the protons of the dodecyl alkyl chain are observed. The aromatic protons typically appear as a complex multiplet in the downfield region (δ 7.0-7.5 ppm). The NH protons of the urea group are also found downfield and their chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. nih.govresearchgate.net The aliphatic protons of the dodecyl chain produce a series of signals in the upfield region (δ 0.8-3.5 ppm), with the terminal methyl group (CH₃) appearing as a characteristic triplet around δ 0.8-0.9 ppm.

While characterization of some N,N'-substituted ureas can be challenging with NMR due to the absence of adjacent protons, the distinct phenyl and dodecyl groups on this compound provide unambiguous fingerprints. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data is predicted based on typical values for similar functional groups.

Proton TypeFunctional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-HPhenyl Ring7.0 - 7.5Multiplet
N-HUrea5.5 - 8.5Broad Singlet
α-CH₂Methylene (B1212753) adjacent to NH3.1 - 3.4Triplet/Multiplet
-(CH₂)₁₀-Methylene Chain1.2 - 1.6Multiplet
ω-CH₃Terminal Methyl0.8 - 0.9Triplet

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of the functional groups within the this compound molecule. It is particularly effective for confirming the presence of the urea moiety and for studying hydrogen-bonding interactions in self-assembled states.

Key characteristic absorption bands for this compound include:

N-H Stretching: Typically observed in the 3200-3400 cm⁻¹ region. In the solid state or in concentrated solutions, this band often broadens and shifts to lower frequencies, which is indicative of intermolecular hydrogen bonding between urea groups.

C=O Stretching (Amide I band): A strong absorption peak appears around 1630-1680 cm⁻¹. The position of this band is highly sensitive to hydrogen bonding; increased hydrogen bonding shifts the peak to a lower wavenumber.

N-H Bending and C-N Stretching (Amide II band): This band is found in the 1550-1620 cm⁻¹ region and is also influenced by hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the dodecyl chain are observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretches appear just above 3000 cm⁻¹. uc.edu

FT-IR analysis is thus crucial for verifying the chemical identity and investigating the intermolecular forces that drive the self-assembly of the molecule. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchUrea3200 - 3400
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100
C-H Stretch (Aliphatic)Dodecyl Chain2850 - 3000
C=O Stretch (Amide I)Urea1630 - 1680
N-H Bend (Amide II)Urea1550 - 1620
C-N StretchUrea1400 - 1470

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The chromophore responsible for UV absorption is the phenylurea moiety. The dodecyl chain acts as an auxochrome and does not absorb in the near-UV region but can slightly influence the absorption maxima.

The UV spectrum is expected to show strong absorption bands characteristic of π → π* transitions within the aromatic phenyl ring. For N,N'-diphenylurea, a related compound, absorption maxima are observed around 250-270 nm. nist.gov Similar absorption characteristics are expected for this compound. Changes in the absorption profile, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity, can indicate aggregation or self-assembly, as the electronic environment of the chromophore is altered upon assembly. bspublications.net

While the this compound molecule is itself achiral, it can participate in the formation of chiral supramolecular assemblies. Circular Dichroism (CD) spectroscopy is a powerful technique to detect and characterize such induced chirality. arxiv.org Chirality can be induced in the assemblies through interactions with a chiral substrate, a chiral solvent, or by co-assembly with a chiral molecule. nih.gov

The formation of helical or twisted fibrillar structures from self-assembling achiral molecules can lead to distinct CD signals, often referred to as Cotton effects. chemrxiv.org For instance, studies on other achiral bis-urea derivatives have shown that they can exhibit induced CD signals upon complexation with chiral carboxylates, allowing for the determination of the enantiomeric excess of the chiral guest. nih.gov Therefore, if this compound forms chiral aggregates, CD spectroscopy can provide valuable insights into the hierarchical structure and chiral organization of these assemblies. bath.ac.ukutexas.edu

Microscopic and Imaging Techniques

Direct visualization of the nanoscale and microscale structures formed by the self-assembly of this compound is achieved through advanced microscopy techniques. These methods provide topographical and morphological information about the assemblies on various surfaces.

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are premier tools for characterizing the morphology of molecular assemblies on surfaces at the atomic or molecular scale. researchgate.net Due to its amphiphilic nature, this compound is expected to self-assemble into ordered structures, such as monolayers or fibrillar networks, when deposited on a suitable substrate like graphite, mica, or silicon.

Atomic Force Microscopy (AFM) maps the surface topography by scanning a sharp tip attached to a cantilever over the sample. It can be operated in different modes, such as contact or tapping mode, to visualize the delicate, soft-matter structures formed by this compound without causing significant damage. mdpi.com AFM can reveal the height, width, and periodicity of self-assembled structures, confirming the formation of, for example, lamellar structures, nanofibers, or two-dimensional crystalline domains.

Scanning Tunneling Microscopy (STM) operates by measuring the quantum tunneling current between a conductive tip and the sample surface, providing images with atomic resolution. nih.gov For STM analysis, this compound assemblies are typically adsorbed onto a conductive substrate like highly oriented pyrolytic graphite (HOPG). STM not only reveals the geometric arrangement of the molecules in the assembly but also provides information about the local electronic density of states. researchgate.net This allows for the detailed characterization of molecular packing, orientation, and the influence of intermolecular hydrogen bonds on the final supramolecular architecture.

Transmission Electron Microscopy for Nanostructures

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the nanoscale morphology of self-assembled this compound structures. researchgate.netnih.gov This high-resolution imaging technique allows for the detailed investigation of the size, shape, and organization of the assemblies formed through non-covalent interactions, such as hydrogen bonding between the urea moieties.

In a typical TEM analysis, a dilute solution of this compound in an appropriate solvent is cast onto a TEM grid (commonly a carbon-coated copper grid). As the solvent evaporates, the self-assembled structures are deposited on the grid. The sample is then subjected to a high-energy electron beam. The resulting image reveals the morphology of the nanostructures, which for urea derivatives often includes fibrous networks, ribbons, or helical structures. cgohlke.comjst.go.jp

For enhanced contrast, especially for organic materials, staining agents like uranyl acetate or phosphotungstic acid may be employed. However, care must be taken as these agents can potentially alter the delicate supramolecular structures. An alternative and often preferred method is cryogenic TEM (cryo-TEM), where the sample is flash-frozen in a vitrified state, preserving the nanostructures in a near-native, hydrated environment. researchgate.netnih.gov This technique is particularly valuable for observing the assemblies as they exist in solution, minimizing artifacts that can arise from drying. researchgate.net The analysis of TEM images can provide quantitative data on the dimensions of the nanostructures, such as the width and length of fibers. tubitak.gov.tr

Table 1: Illustrative TEM Analysis Parameters for this compound Assemblies

ParameterDescription
Microscope Transmission Electron Microscope
Accelerating Voltage Typically 80-200 kV
Sample Preparation Drop-casting of a dilute solution (e.g., in THF or a solvent mixture) onto a carbon-coated copper grid.
Staining (Optional) Negative staining with uranyl acetate or phosphotungstic acid.
Alternative Method Cryogenic TEM (Cryo-TEM) for imaging in a vitrified, hydrated state.
Expected Morphologies Fibrillar networks, nanotubes, ribbons, sheets.
Data Obtained Direct visualization of nanostructure morphology, dimensions (width, length), and organization. tubitak.gov.trresearchgate.net

Chromatographic and Separation Methods

Chromatographic and electrophoretic techniques are fundamental for assessing the purity of this compound and for studying its behavior in solution.

High-Performance Liquid Chromatography (HPLC) is a primary method for the separation, identification, and quantification of this compound. nih.gov Given the non-polar dodecyl chain and the polar phenylurea group, reversed-phase HPLC is the most suitable approach. newpaltz.k12.ny.us In this mode, a non-polar stationary phase (typically C18 or C8) is used with a polar mobile phase.

The separation is based on the partitioning of the analyte between the stationary and mobile phases. For this compound, a gradient elution is often employed, starting with a higher polarity mobile phase (e.g., a high proportion of water) and gradually increasing the proportion of an organic modifier like acetonitrile or methanol. nih.gov This ensures the efficient elution of the compound from the column. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light, typically in the range of 210-250 nm. mtc-usa.comchromforum.org The retention time is a characteristic feature for identification, while the peak area allows for quantitative analysis. cell.com

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterSpecification
Mode Reversed-Phase HPLC
Column C18 (e.g., 4.6 x 150 mm, 5 µm) mtc-usa.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradient nih.govgoogle.com
Flow Rate 0.5-1.0 mL/min mtc-usa.com
Detection UV at ~210 nm or Diode Array Detector (DAD) nih.govmtc-usa.com
Injection Volume 10-20 µL
Purpose Purity assessment, quantification, and stability studies.

Gas Chromatography (GC) is generally less suitable for the direct analysis of phenylurea compounds like this compound due to their low volatility and thermal instability. newpaltz.k12.ny.us At the high temperatures required for volatilization in the GC inlet, these compounds can decompose, often breaking down at the urea linkage. newpaltz.k12.ny.us

To overcome this limitation, derivatization is necessary. This process involves chemically modifying the this compound to create a more volatile and thermally stable derivative. A common approach is silylation, where active hydrogens (on the urea nitrogens) are replaced with trimethylsilyl (TMS) groups. Another possibility is to hydrolyze the urea and then derivatize the resulting aniline (B41778) and dodecylamine (B51217). The resulting derivatives can then be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification based on the fragmentation pattern. nih.govnih.gov However, the complexity of derivatization often makes HPLC the preferred method.

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate technique. nih.gov

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration. usp.org These micelles form a pseudo-stationary phase. The neutral this compound partitions between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov Separation occurs based on the differential partitioning of analytes. The hydrophobic dodecyl chain of the molecule will have a strong affinity for the micellar phase. By optimizing parameters such as buffer pH, surfactant concentration, and applied voltage, high-resolution separations can be achieved. researchgate.netresearchgate.net Detection is typically performed using a UV detector integrated into the CE system. nih.gov

Table 3: Illustrative MEKC Parameters for this compound

ParameterSpecification
Technique Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused silica, typically 50-75 µm internal diameter
Buffer Phosphate or borate buffer at a controlled pH (e.g., pH 7.0) nih.gov
Surfactant Sodium Dodecyl Sulfate (SDS) usp.orgresearchgate.net
Applied Voltage 15-30 kV
Detection UV detection (e.g., at 210 nm)
Advantage High separation efficiency, low sample and reagent consumption.

Thermal Analysis Techniques

Thermal analysis is crucial for understanding the physical properties, stability, and phase behavior of this compound and its assemblies.

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of this compound. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of melting points, crystallization temperatures, and other phase transitions.

For this compound, a DSC thermogram would typically show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is taken as the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHբ). This data provides information about the purity and crystalline order of the compound. When analyzing self-assembled structures (xerogels), DSC can reveal information about the thermal stability of the hydrogen-bonded network and the melting of the alkyl chains. The presence of multiple peaks could indicate complex phase behavior or the existence of different polymorphic forms.

Table 4: Representative DSC Data for a Phenylurea Derivative

Thermal PropertyDescriptionTypical Value Range
Melting Point (Tₘ) Temperature at which the compound transitions from solid to liquid.Dependent on purity and crystalline structure.
Enthalpy of Fusion (ΔHբ) Heat absorbed during the melting process. Indicates the degree of crystallinity.Varies with the sample's thermal history.
Crystallization Temp (T꜀) Temperature at which the compound crystallizes from the melt upon cooling.Observed during the cooling cycle.
Glass Transition (T₉) Temperature at which an amorphous solid becomes rubbery.May be observed for amorphous or partially amorphous samples.

Thermogravimetric Analysis for Decomposition Studies

Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability and decomposition profile of this compound. By monitoring the mass of a sample as a function of temperature, TGA reveals the temperatures at which the compound degrades and the number of decomposition steps involved.

For instance, the thermal degradation of poly N-isopropyl acrylamide (PNIPA), which also contains amide linkages, shows a three-stage mass loss profile, with the main decomposition occurring in a well-defined temperature range. mdpi.com The thermal stability is influenced by the strength of the hydrogen bonds within the urea network.

A representative TGA thermogram for a long-chain N-alkyl-N'-aryl urea would be expected to show an onset of decomposition at a temperature reflecting the stability of the urea group, followed by the degradation of the long alkyl chain. The precise decomposition temperatures and the percentage of weight loss at each stage are crucial parameters for determining the material's thermal stability.

Table 1: Representative Thermal Decomposition Stages for N-Alkyl-N'-Aryl Ureas

Decomposition StageTemperature Range (°C)Probable Mass Loss Event
Initial50 - 150Loss of residual solvent/moisture
Primary200 - 350Decomposition of the urea linkage to form isocyanate and amine
Secondary> 350Degradation of the dodecyl chain

X-ray Diffraction for Crystalline Structures

While a specific crystal structure for this compound is not publicly available, extensive research on other N,N'-disubstituted urea derivatives provides a strong basis for predicting its structural characteristics. In the solid state, urea groups typically form one-dimensional hydrogen-bonded tapes or ribbons. nih.gov The N-H groups of one urea molecule act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule, creating a robust and linear supramolecular polymer.

The presence of the bulky dodecyl and phenyl substituents will influence the packing of these hydrogen-bonded chains. The long alkyl chains are likely to exhibit significant van der Waals interactions, leading to a lamellar or interdigitated packing arrangement. The phenyl groups may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Powder XRD (PXRD) can be used to identify the crystalline phases present in a bulk sample of this compound and to assess its degree of crystallinity. The positions and intensities of the diffraction peaks are characteristic of a specific crystal structure.

Table 2: Expected Crystallographic Parameters for a Representative N-Alkyl-N'-Phenylurea Derivative

ParameterExpected Value/FeatureSignificance
Crystal SystemTriclinic or MonoclinicCommon for organic molecules with complex packing
Space GroupCentrosymmetric (e.g., P-1) or Non-centrosymmetricReflects the symmetry of the molecular arrangement
Hydrogen BondingN-H···O=C interactions forming linear tapesPrimary motif for supramolecular assembly
Alkyl Chain PackingInterdigitated or parallel arrangementsMaximizes van der Waals interactions
Phenyl Group Stackingπ-π stacking interactionsContributes to crystal stability

Scattering Techniques for Solution and Aggregate Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles and aggregates in solution. For an amphiphilic molecule like this compound, DLS is particularly useful for studying its self-assembly into micelles or larger aggregates in various solvents. The technique measures the time-dependent fluctuations in the intensity of scattered light, which are related to the Brownian motion of the particles. From this, the hydrodynamic radius (Rh) of the aggregates can be calculated.

Studies on the aggregation of other N-alkyl urea derivatives have shown that the length of the alkyl chain significantly influences the aggregation behavior. nih.govresearchgate.netnih.gov In non-polar solvents, this compound is expected to form reverse micelles, with the polar urea headgroups forming the core and the dodecyl chains extending into the solvent. In more polar solvents, the hydrophobic effect would drive the aggregation of the dodecyl chains, leading to the formation of micelles with a hydrophobic core and a more polar shell.

DLS can be used to determine the critical micelle concentration (CMC), the concentration at which micelles begin to form. This is typically observed as a sharp increase in the scattering intensity and the appearance of a well-defined particle size distribution. The effect of temperature, solvent polarity, and additives on the size and stability of the aggregates can also be systematically investigated using DLS.

Table 3: Representative DLS Data for Micellar Aggregates of a Long-Chain Amphiphilic Urea

ParameterTypical ValueInterpretation
Hydrodynamic Radius (Rh)5 - 50 nmAverage size of the micelles or aggregates in solution
Polydispersity Index (PDI)< 0.3Indicates a relatively monodisperse size distribution
Scattering IntensityIncreases with concentration above CMCConfirms the formation of aggregates

Small Angle Neutron Scattering (SANS) is a powerful technique for probing the structure of materials on the nanometer to micrometer scale. epj-conferences.orgepj-conferences.orgrsc.org It is particularly well-suited for studying the size, shape, and internal structure of micelles and other self-assembled structures in solution. SANS measures the elastic scattering of a neutron beam by a sample. The scattering pattern provides information about the spatial arrangement of the scattering centers (atomic nuclei).

SANS studies on similar urea-based supramolecular polymers have provided detailed insights into their assembly mechanisms. researchgate.net For this compound, SANS could be used to determine the aggregation number (the number of molecules per micelle), the shape of the micelles (e.g., spherical, cylindrical), and the thickness of the solvent-exposed shell.

Table 4: Structural Parameters Obtainable from SANS Analysis of this compound Micelles

ParameterDescription
Radius of Gyration (Rg)A measure of the overall size of the aggregate
Scattering Length Density (SLD)Related to the atomic composition, used for contrast variation
Form Factor P(Q)Contains information about the shape and internal structure of the aggregates
Structure Factor S(Q)Describes the interactions between aggregates

Electrochemical Characterization of Urea-Modified Surfaces and Interactions

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are highly sensitive to changes occurring at electrode-electrolyte interfaces. When a surface is modified with a layer of this compound, these methods can be used to characterize the properties of the resulting film and its interactions with species in solution.

A self-assembled monolayer (SAM) or a thin film of this compound on an electrode surface can alter its electrochemical properties. The long dodecyl chains can create a hydrophobic barrier, inhibiting the access of redox-active species to the electrode surface. The urea headgroups, with their ability to form hydrogen bonds, can be used for the selective recognition of certain analytes.

Cyclic Voltammetry (CV) can be used to probe the permeability of the modified layer. By measuring the current response of a known redox probe (e.g., [Fe(CN)6]3-/4-) at the modified electrode, the extent to which the film blocks electron transfer can be assessed. Changes in the peak currents and peak-to-peak separation in the voltammogram provide information about the compactness and defectiveness of the film.

Electrochemical Impedance Spectroscopy (EIS) provides a more detailed analysis of the interfacial properties. By applying a small AC potential perturbation and measuring the resulting current, the impedance of the system can be determined over a range of frequencies. The impedance data is typically modeled using an equivalent electrical circuit, which includes elements representing the solution resistance, the charge transfer resistance, and the capacitance of the film. Changes in these parameters upon modification of the electrode with this compound can provide quantitative information about the film's thickness, dielectric properties, and resistance to charge transfer.

Table 5: Expected Changes in Electrochemical Parameters upon Surface Modification with this compound

TechniqueParameterExpected ChangeInterpretation
CVPeak Current (Ip)DecreaseBlocking of the electrode surface by the organic layer
CVPeak-to-Peak Separation (ΔEp)IncreaseSlower electron transfer kinetics
EISCharge Transfer Resistance (Rct)IncreaseInhibition of electron transfer through the film
EISDouble Layer Capacitance (Cdl)DecreaseIncrease in the effective thickness of the dielectric layer

Q & A

Q. What are the standard laboratory-scale synthetic routes for N-dodecyl-N'-phenylurea?

this compound can be synthesized via nucleophilic substitution or urea coupling reactions. A common approach involves reacting dodecylamine with phenyl isocyanate under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Validation through melting point analysis and NMR is critical to confirm purity .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR (e.g., phenyl protons at δ 7.2–7.5 ppm, urea NH signals at δ 5.8–6.2 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry (ESI-MS) : Validate molecular weight (expected [M+H]+^+ = 317.4 g/mol).
  • FTIR : Identify urea C=O stretching (~1640 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is lipophilic, with limited solubility in water but high solubility in organic solvents (e.g., DMSO, ethanol). Stability studies should assess degradation under light, temperature, and pH variations. For example, accelerated stability testing at 40°C/75% RH over 4 weeks with HPLC monitoring can quantify decomposition products .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with lipid bilayers?

  • Liposome Preparation : Use egg yolk phosphatidylcholine (EYPC) to form unilamellar vesicles via extrusion.
  • Fluorescence Leakage Assay : Encapsulate self-quenching calcein (50 mM) in liposomes. Measure fluorescence increase (λex_{ex} = 494 nm, λem_{em} = 517 nm) upon compound-induced membrane disruption.
  • Titration Analysis : Incrementally add this compound (0–2 mM) and plot fluorescence intensity vs. concentration to identify critical solubilization thresholds .

Q. What mechanisms explain this compound’s inhibitory effects on photosynthetic systems?

Phenylurea derivatives like diuron inhibit Photosystem II by binding to the D1 protein’s QB site, blocking electron transport. Molecular docking studies with this compound should compare its binding affinity to known inhibitors. For example, use AutoDock Vina to simulate interactions with D1 (PDB ID: 3WU2) and validate via chlorophyll fluorescence quenching assays in isolated thylakoids .

Q. How should researchers resolve contradictions in concentration-dependent effects of this compound in membrane studies?

Contradictions may arise from varying lipid compositions or assay conditions. A tiered analytical approach is recommended:

  • Tier 1 : Replicate experiments across lipid models (e.g., EYPC vs. DPPC) and pH levels.
  • Tier 2 : Use dual methods (e.g., fluorescence leakage and turbidity assays) to cross-validate results.
  • Tier 3 : Apply Hill equation analysis to distinguish cooperative vs. non-cooperative binding behaviors.
Lipid Model Critical Solubilization Concentration (mM) Method
EYPC0.41 ± 0.03 (Phase 1) → 0.96 ± 0.03 (Phase 2)Fluorescence
DPPC0.28 ± 0.02 (Phase 1) → 0.82 ± 0.04 (Phase 2)Turbidity

Q. What in silico strategies are suitable for modeling this compound’s binding to target proteins?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) using CHARMM36 force fields.
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs.
  • Pharmacophore Modeling : Identify critical functional groups (urea moiety, dodecyl chain) for activity using Schrödinger’s Phase .

Q. Methodological Notes

  • Data Contradictions : Address variability by standardizing lipid-to-detergent ratios and using internal controls (e.g., calcein-free liposomes).
  • Ethical Compliance : Follow NIH guidelines for preclinical studies, including detailed reporting of experimental conditions for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.